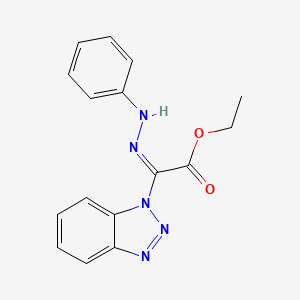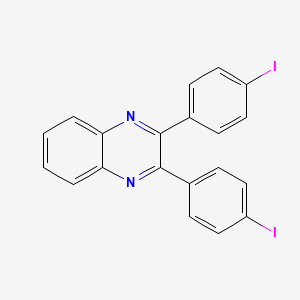![molecular formula C23H20N6S2 B15018393 2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B15018393.png)
2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound featuring a benzothiazole core. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents . This specific compound combines benzothiazole with a pyridine and triazinan moiety, potentially enhancing its biological activity and stability.
Méthodes De Préparation
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE, a multi-step synthesis is required:
Formation of Benzothiazole Core: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Introduction of Pyridine Moiety: This step involves the reaction of the benzothiazole derivative with pyridine-3-carboxaldehyde under suitable conditions.
Formation of Triazinan Ring: The final step involves cyclization with appropriate triazinan precursors under controlled conditions.
Analyse Des Réactions Chimiques
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyridine and triazinan rings may enhance binding affinity and specificity, leading to more effective inhibition of target enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE stands out due to its unique combination of benzothiazole, pyridine, and triazinan rings, potentially offering enhanced biological activity and stability.
Propriétés
Formule moléculaire |
C23H20N6S2 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-[3-(1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H20N6S2/c1-3-9-20-18(7-1)25-22(30-20)28-14-27(13-17-6-5-11-24-12-17)15-29(16-28)23-26-19-8-2-4-10-21(19)31-23/h1-12H,13-16H2 |
Clé InChI |
BZGCENQGLAJLCJ-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)CC6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)
![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
![(5E)-3-{[(2-Bromophenyl)amino]methyl}-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15018335.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018344.png)

![N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)


![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018395.png)
![2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018401.png)
![N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-4-nitrobenzamide](/img/structure/B15018402.png)
